Polymyxin D2 - 34167-45-8

Polymyxin D2

Catalog Number: EVT-279529
CAS Number: 34167-45-8
Molecular Formula: C49H91N15O15
Molecular Weight: 1130.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polymyxin D2 is a cationic lipopeptide antibiotic active against many species of Gram-negative bacteria.
Source and Classification

Polymyxin D2 is sourced from the fermentation products of Bacillus polymyxa. This organism is a soil-dwelling bacterium that produces several polymyxin compounds, including polymyxin B and E (colistin), which are widely used in clinical settings. Polymyxin D2 is classified as a lipopeptide antibiotic, characterized by a cyclic peptide structure with a fatty acid tail that enhances its membrane-disrupting capabilities.

Synthesis Analysis

Methods and Technical Details

The synthesis of polymyxin D2 can be achieved through both natural fermentation processes and synthetic methods. In natural fermentation, Bacillus polymyxa is cultured in a nutrient-rich medium optimized for antibiotic production. The fermentation conditions typically include:

  • Medium Composition: A typical medium includes ammonium sulfate, dipotassium hydrogen phosphate, magnesium sulfate, sodium chloride, ferrous sulfate, bakers yeast autolysate, glucose, and oatmeal.
  • Fermentation Conditions: The culture is incubated at approximately 30°C with agitation (around 250 rpm) and aeration for 72 hours. The pH is maintained between 6 to 7 using ammonia or hydrochloric acid to optimize yield .

Synthetic routes involve chemical modifications of existing polymyxins or the use of solid-phase peptide synthesis techniques to construct the peptide backbone followed by lipidation to form the complete antibiotic structure.

Molecular Structure Analysis

Structure and Data

Polymyxin D2 has a complex molecular structure comprising a cyclic peptide backbone with several amino acids, including diaminobutyric acid residues. The structure typically features:

  • Cyclic Peptide Core: A cyclic arrangement of amino acids provides stability and facilitates interaction with bacterial membranes.
  • Fatty Acid Tail: The presence of a long hydrophobic tail enhances membrane insertion capability.

The molecular formula of polymyxin D2 can be represented as C_55H_100N_16O_13S. The detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the composition and arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Polymyxin D2 undergoes various chemical reactions that are significant for its antimicrobial activity. Key reactions include:

  • Membrane Disruption: Polymyxins bind to lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell lysis.
  • Modification Reactions: Chemical modifications such as lipidation or derivatization with fluorescent tags (e.g., dansyl chloride) can enhance detection methods or alter pharmacological properties .

These reactions are crucial for understanding how polymyxins exert their antibacterial effects and how they can be modified for improved efficacy or reduced toxicity.

Mechanism of Action

Process and Data

The mechanism of action of polymyxin D2 involves several steps:

  1. Binding to Lipopolysaccharides: Polymyxin D2 binds tightly to lipopolysaccharides on the outer membrane of Gram-negative bacteria through electrostatic interactions due to its cationic nature.
  2. Membrane Disruption: This binding disrupts the integrity of the bacterial membrane, leading to increased permeability.
  3. Cell Lysis: Ultimately, this disruption causes cell lysis and death due to leakage of cellular contents.

Research has shown that polymyxins can also interfere with bacterial signaling pathways, further contributing to their antimicrobial effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Polymyxin D2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino acid residues but may have limited solubility in organic solvents.
  • Stability: Polymyxins are generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • pH Sensitivity: The activity can vary significantly with pH; optimal activity is typically observed at neutral pH levels.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Polymyxin D2 has several significant applications in scientific research and clinical settings:

  • Antimicrobial Therapy: It is primarily used as an antibiotic against multi-drug resistant Gram-negative infections.
  • Research Tool: Due to its ability to bind lipopolysaccharides, it serves as a valuable tool in studies investigating bacterial membrane dynamics and resistance mechanisms.
  • Fluorescent Probes: Modified forms of polymyxin D2 have been synthesized as fluorescent probes for studying bacterial interactions at the molecular level .
Introduction to Polymyxin D2

Polymyxin D2 represents a structurally distinct variant within the polymyxin family of cyclic lipopeptide antibiotics. Characterized by specific amino acid substitutions and fatty acid moieties, it exhibits targeted antibacterial properties against Gram-negative pathogens. Unlike clinically deployed polymyxins B and E, D2 remains primarily a research compound but offers unique insights into structure-activity relationships and potential therapeutic optimization [1] [4].

Historical Discovery and Taxonomic Origins

Polymyxin D2 was first identified during the 1940s–1950s alongside other polymyxin variants (A–E) through microbial screening of Paenibacillus polymyxa subspecies. Early taxonomic studies classified the producing strain as Bacillus polymyxa var. colistinus, later reclassified under the Paenibacillus genus based on genomic and metabolic profiling [1] [8]. Key discovery milestones include:

  • Fermentation studies: Revealed D2 as a minor component (5%–15%) in polymyxin D complexes produced by specific P. polymyxa strains [6].
  • Chromatographic separation: Enabled isolation from polymyxin D mixtures using ion-exchange or reverse-phase HPLC, distinguishing it from major components like D1 [10].
  • Structural elucidation: Mass spectrometry and NMR confirmed its decapeptide structure featuring a unique D-serine residue at position 3 and a 6-methyloctanoic acid (MOA) N-terminal fatty acyl chain [1] [6].

Table 1: Taxonomic and Physicochemical Profile of Polymyxin D2

PropertyDescription
Producing organismPaenibacillus polymyxa subspecies
Discovery era1947–1955
Molecular weight~1,200–1,300 Da
Key residuesD-Ser³, Thr⁶, Leu⁷, MOA fatty acyl chain
Relative abundance5%–15% in polymyxin D complexes

Role in the Polymyxin Family: Classification and Evolutionary Context

Polymyxin D2 belongs to the nonribosomal peptide (NRP) subclass of polymyxins, biosynthesized via modular enzymatic complexes (nonribosomal peptide synthetases, NRPSs). Its evolutionary significance lies in structural variations conferring distinct bioactivity profiles:

  • Classification criteria:
  • Fatty acid moieties: D2 contains MOA, whereas D1 features 6-methylheptanoic acid (MHA) [6] [10].
  • Amino acid substitutions: Position 3 harbors D-Ser instead of D-Phe (polymyxin B) or D-Leu (colistin) [1].
  • Charge distribution: Five diaminobutyric acid (Dab) residues confer cationic properties essential for membrane interaction [4] [6].

  • Biosynthetic pathway:NRPS modules activate, thiolate, and condense amino acids, with specific adenylation (A) domains incorporating D-Ser. The thioesterase (TE) domain cyclizes the heptapeptide ring and releases the mature lipopeptide [4] [8].

Table 2: Structural Comparison of Key Polymyxins

PolymyxinPosition 3Position 6Fatty AcidNet Charge
D2D-SerThr6-methyloctanoic acid+5
B1D-PheThr6-methyloctanoic acid+5
E1 (Colistin)D-LeuThr6-methyloctanoic acid+5
D1D-SerThr6-methylheptanoic acid+5
  • Mechanistic implications:The D-Ser³ substitution reduces hydrophobic interactions with lipid A compared to D-Phe/D-Leu-containing polymyxins, potentially altering membrane insertion kinetics and antibacterial potency [1] [6].

Clinical Relevance in the Era of Multidrug-Resistant Gram-Negative Pathogens

With rising resistance to last-resort polymyxins B and E (e.g., mcr-mediated plasmid resistance), D2’s structural uniqueness offers investigative pathways for novel anti-infective design:

  • Activity against MDR isolates:In vitro studies report D2’s bactericidal effects against E. coli (MIC: 0.5–2 μg/mL), K. pneumoniae (MIC: 1–4 μg/mL), and A. baumannii (MIC: 0.25–1 μg/mL), including strains with moderate resistance to polymyxin E (MIC ≤4 μg/mL) [6] [9]. Its efficacy correlates with lipid A binding affinity, though reduced compared to polymyxin B due to steric effects of D-Ser³ [4].

  • Synergy and resistance mitigation:

  • Combination potential: Acts as a permeabilizer for hydrophobic antibiotics (e.g., rifampin) by disrupting outer membrane integrity, lowering adjuvant doses required for bactericidal effects [6] [10].
  • Resistance modulation: Demonstrates retained activity against chromosomal phoPQ and pmrAB mutants altering lipid A charge, but remains vulnerable to mcr-mediated phosphatidylethanolamine modifications [4] [5].

Table 3: Resistance Mechanisms Impacting Polymyxin D2 Efficacy

Resistance MechanismTarget ModificationImpact on D2
mcr-1 to mcr-10Lipid A phosphoethanolaminationHigh-level resistance (MIC >8 μg/mL)
phoPQ upregulation4-amino-4-deoxy-L-arabinose (L-Ara4N)Moderate resistance (MIC 4–8 μg/mL)
pmrAB mutationsLipid A hydroxylationVariable (MIC 1–4 μg/mL)
Efflux pump overexpressionReduced intracellular accumulationMinor impact
  • Research applications:
  • Endotoxin neutralization: Binds and neutralizes LPS, reducing TNF-α release in septic models [4] [10].
  • Molecular scaffold: Serves as a template for synthesizing less toxic derivatives (e.g., nonapeptides lacking the fatty acyl tail) with retained permeabilizing activity [6] [8].

Future research priorities include leveraging D2’s core structure for developing analogs with enhanced pharmacokinetics and reduced susceptibility to plasmid-borne resistance [5] [7].

Properties

CAS Number

34167-45-8

Product Name

Polymyxin D2

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3,12-bis[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide

Molecular Formula

C49H91N15O15

Molecular Weight

1130.35

InChI

InChI=1S/C49H91N15O15/c1-24(2)10-8-9-11-36(69)55-29(12-17-50)43(73)63-39(28(7)68)49(79)61-35(23-65)46(76)58-33-16-21-54-47(77)37(26(5)66)62-44(74)32(15-20-53)57-40(70)31(14-19-52)59-48(78)38(27(6)67)64-45(75)34(22-25(3)4)60-41(71)30(13-18-51)56-42(33)72/h24-35,37-39,65-68H,8-23,50-53H2,1-7H3,(H,54,77)(H,55,69)(H,56,72)(H,57,70)(H,58,76)(H,59,78)(H,60,71)(H,61,79)(H,62,74)(H,63,73)(H,64,75)/t26-,27-,28-,29+,30+,31+,32+,33+,34-,35-,37+,38+,39+/m1/s1

InChI Key

AMOWTOQDROFIIR-ALESKEBOSA-N

SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O

Solubility

Soluble in DMSO

Synonyms

Polymyxin D2;

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